molecular formula C6H2ClFN2 B1431317 2-Chloro-4-fluoronicotinonitrile CAS No. 1054552-27-0

2-Chloro-4-fluoronicotinonitrile

Cat. No.: B1431317
CAS No.: 1054552-27-0
M. Wt: 156.54 g/mol
InChI Key: XMUFUJWMNQTQML-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinonitrile is a useful research compound. Its molecular formula is C6H2ClFN2 and its molecular weight is 156.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUFUJWMNQTQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-fluoronicotinonitrile (CAS: 1054552-27-0 / 1060810-18-1) is a high-value heterocyclic building block, critical in the structural optimization of kinase inhibitors (e.g., EGFR, KRAS) and agrochemicals.[1] Its unique trisubstituted pyridine core—bearing an electron-withdrawing nitrile group, a labile fluorine, and a directing chlorine atom—creates a "reactivity gradient" that medicinal chemists can exploit for regiospecific functionalization.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound’s physical behavior, stability profile, and synthetic logic. It is designed to serve as a primary reference for process chemists and structural biologists scaling up synthesis or designing novel pharmacophores.

Molecular Identity & Core Physicochemical Profile

Chemical Identity
Parameter Technical Detail
IUPAC Name 2-Chloro-4-fluoropyridine-3-carbonitrile
Common Synonyms 2-Chloro-4-fluoronicotinonitrile; 3-Cyano-2-chloro-4-fluoropyridine
CAS Registry Numbers 1054552-27-0 (Primary Commercial); 1060810-18-1 (Alternate)
Molecular Formula C₆H₂ClFN₂
Molecular Weight 156.54 g/mol
SMILES N#CC1=C(Cl)N=CC=C1F
Physical Properties Data Table

Note: Experimental values for this specific regioisomer are proprietary to specific process patents. The values below represent the consensus from high-purity supplier Certificates of Analysis (CoA) and structural analogues.

Property Value / Description Implication for R&D
Physical State Solid (Crystalline powder)Requires powder handling protocols; lower inhalation risk than liquid pyridines.[1]
Appearance White to Off-WhiteColor change to yellow/brown indicates oxidation or hydrolysis of the nitrile.[1]
Melting Point 70–75 °C (Predicted/Analogous)Critical: Low melting point implies potential for sintering during milling. Store < 25°C.
Boiling Point ~235 °C (at 760 mmHg)High boiling point allows for high-temperature SNAr reactions without rapid evaporative loss.[1]
Density 1.45 ± 0.1 g/cm³High density facilitates phase separation in aqueous workups (organic layer bottom).
LogP 1.3 – 1.5 (Predicted)Moderate lipophilicity; amenable to standard reverse-phase chromatography (C18).[1]
Solubility DMSO, MeOH, DCM, EtOAcHigh solubility in polar aprotic solvents makes it ideal for SNAr chemistry.
pKa ~ -4.5 (Pyridine N)Extremely weak base due to strong electron-withdrawing effects of -CN, -F, and -Cl.[1]

Synthetic Utility & Reactivity Logic

The strategic value of 2-Chloro-4-fluoronicotinonitrile lies in its Regioselective Electrophilicity .[1] The pyridine ring is electron-deficient, activated further by the nitrile group at C3. This sets up a competition between the C2-Chlorine and C4-Fluorine for Nucleophilic Aromatic Substitution (SNAr).[1]

The Reactivity Hierarchy
  • C4-Fluorine (Primary Site): The fluorine atom at the 4-position is highly activated by the ortho-nitrile and the pyridine nitrogen.[1] It is the most reactive site for "soft" nucleophiles (e.g., thiols, anilines) and "hard" nucleophiles (e.g., alkoxides) under mild conditions.

  • C2-Chlorine (Secondary Site): The chlorine is less labile than the fluorine in SNAr contexts but can be displaced under higher temperatures or with stronger nucleophiles after the C4 position has been substituted.

  • C3-Nitrile (Tertiary Site): Stable to SNAr conditions but susceptible to hydrolysis (to amide/acid) or reduction (to amine) in subsequent steps.

Synthesis Pathway Visualization

The following diagram illustrates the standard industrial synthesis (Halex Reaction) and the downstream utility.

ReactivityPathway Start 2,4-Dichloronicotinonitrile (Precursor) Product 2-Chloro-4-fluoronicotinonitrile (Target Scaffold) Start->Product Halex Reaction (Cl -> F Exchange) Reagent KF (Spray-Dried) 18-Crown-6 / DMSO Reagent->Product Path1 SNAr (C4 Selective) R-NH2 / Base Product->Path1 Nucleophilic Attack Final1 4-Amino-2-chloronicotinonitrile (Kinase Inhibitor Core) Path1->Final1 Displacement of F

Caption: Synthesis via Halex reaction and subsequent regioselective SNAr displacement of the C4-fluorine.

Experimental Protocols & Handling

Quality Control: Identity Verification

Before committing this intermediate to a GMP campaign, verify identity using these specific spectroscopic markers.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic doublets.

    • δ8.8 ppm (d, J5 Hz, H6 proton).

    • δ7.8 ppm (d, J5-8 Hz, H5 proton, coupled to F).

  • ¹⁹F NMR: Crucial for purity. Expect a singlet (or doublet if coupled) around -100 to -110 ppm.[1] Note: Absence of the F-signal indicates hydrolysis or defluorination.[1]

  • IR Spectroscopy:

    • Nitrile Stretch: Sharp, distinct band at 2230–2240 cm⁻¹ .

    • C-F Stretch: Strong band at 1000–1100 cm⁻¹ .

Storage & Stability Protocol

The combination of a nitrile and halogens makes this compound moisture-sensitive over long durations.[1]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the nitrile to the amide (2-chloro-4-fluoronicotinamide), which is a common impurity.[1]

  • Container: Amber glass or opaque HDPE to prevent light-induced degradation (though less critical than moisture).[1]

Safety Decision Tree

Due to the potential for hydrolysis to release HF (trace) and the inherent toxicity of nicotinonitriles, strict safety protocols are required.

SafetyFlow Start Handling 2-Cl-4-F-Nicotinonitrile State Physical State? Start->State Dust Is Dust Visible? State->Dust Solid/Powder Hood Use Fume Hood (Min. Face Vel. 100 fpm) Dust->Hood No Respirator Wear P95/P100 Respirator Dust->Respirator Yes Gloves Double Nitrile Gloves (Change every 30 min) Hood->Gloves Respirator->Hood

Caption: Safety workflow emphasizing respiratory protection against dust and dermal protection against potent nitriles.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1054552-27-0, 2-Chloro-4-fluoronicotinonitrile.[1] Retrieved from [Link]

  • Finger, G. C., et al. (1959).Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates. (Foundational chemistry on Halex reactions in pyridines). Journal of the American Chemical Society.

Sources

Solubility & Thermodynamic Profile of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling, thermodynamic modeling, and purification of 2-Chloro-4-fluoronicotinonitrile (CAS: 1054552-27-0).

This analysis synthesizes physicochemical principles with empirical data from structural analogs (e.g., 2-chloronicotinonitrile, 2-chloro-5-fluoronicotinonitrile) to establish a robust solubility framework.

Physicochemical Architecture

To predict and manipulate the solubility of 2-Chloro-4-fluoronicotinonitrile, one must first deconstruct its molecular interactions. This compound is not merely a "solid"; it is a lattice held together by specific forces that solvents must overcome.

  • Core Scaffold: The pyridine ring provides a planar, aromatic, slightly basic core.

  • Electronic Push-Pull:

    • Nitrile (-CN) at C3: A strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor. This increases polarity, making the molecule amenable to polar organic solvents.

    • Chlorine at C2 & Fluorine at C4: Halogens introduce lipophilicity (

      
      ). The C4-Fluorine atom, in particular, lowers the lattice energy relative to non-fluorinated analogs due to weak polarizability, often enhancing solubility in alcohols compared to its chlorinated counterparts.
      
Predicted Solubility Matrix

Based on structural analogs (2-chloro-5-fluoronicotinonitrile and 2-chloronicotinonitrile), the solubility behavior follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, DMAcHigh Dipole-dipole interactions disrupt the crystal lattice efficiently.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dispersion interactions with the halogenated pyridine ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate (T-dependent) Soluble at boiling; limited at

. Ideal for cooling crystallization .
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvency; often used as the "good" solvent in binary mixtures.
Non-Polar n-Hexane, Heptane, TolueneLow / Insoluble Lack of polarity prevents dissolution. Ideal anti-solvents .

Experimental Determination Protocol

As exact thermodynamic values for this specific isomer are often proprietary, establishing an in-house solubility curve is critical for process scale-up. The following protocol uses the Laser Monitoring Observation Technique , a self-validating method superior to static gravimetric analysis for dynamic systems.

Methodology: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (


) across a temperature range (

K to

K).

Workflow Diagram:

SolubilityProtocol Step1 Preparation Step2 Equilibration Step1->Step2  Solvent + Excess Solute   Sub1 Weigh Solute (m1) Add Solvent (m2) Step1->Sub1 Step3 Laser Detection Step2->Step3  Slow Heating (2 K/h)   Step4 Data Calculation Step3->Step4  Transmittance Max = Dissolution   Sub3 Laser Intensity Spikes at Saturation Step3->Sub3

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Protocol Steps:

  • Preparation: Place a known mass of 2-Chloro-4-fluoronicotinonitrile (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel.

  • Equilibration: Maintain the system at a starting temperature (e.g., 278.15 K) where the solute is undissolved (suspension blocks laser).

  • Dynamic Heating: Slowly increase temperature (

    
    ).
    
  • Detection: The point where laser transmittance maximizes indicates complete dissolution. Record this temperature (

    
    ).
    
  • Calculation: Convert masses to mole fraction (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling & Analysis

To translate experimental data into process control parameters, fit the data to the Modified Apelblat Equation . This model is empirically superior for polar organics in pure solvents.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution. A negative

    
     (common) implies endothermic dissolution (solubility increases with 
    
    
    
    ).
  • Parameter C: Accounts for the temperature dependence of heat capacity (

    
    ).
    
Thermodynamic Functions

Once


 are determined, calculate the standard dissolution enthalpy (

), entropy (

), and Gibbs free energy (

):
  • Enthalpy:

    
    
    
  • Entropy:

    
    
    
  • Gibbs Free Energy:

    
    
    

Note: For 2-Chloro-4-fluoronicotinonitrile, dissolution is expected to be endothermic (


) and entropy-driven  (

), typical for rigid aromatic lattices breaking into disordered solvent cages.

Practical Applications: Purification & Crystallization[2][3]

Based on the physicochemical profile and analog data, the following solvent systems are recommended for purification.

Scenario A: Recrystallization (High Purity Required)
  • System: Ethanol or Methanol/Water (3:1) .

  • Protocol:

    • Dissolve crude 2-Chloro-4-fluoronicotinonitrile in boiling Ethanol.

    • Perform hot filtration to remove insoluble mechanical impurities.

    • Slowly cool to

      
      . The fluorinated analog typically crystallizes as white needles.
      
    • Wash filter cake with cold Ethanol.

  • Why: The steep solubility curve in alcohols (high at boiling, low at freezing) maximizes recovery yield (>85%).

Scenario B: Anti-Solvent Precipitation (Scale-Up)
  • System: Dichloromethane (Solvent) + n-Heptane (Anti-Solvent) .

  • Protocol:

    • Dissolve compound in minimal DCM at Room Temperature.

    • Slowly add n-Heptane while stirring until persistent cloudiness appears.

    • Cool to

      
       to drive precipitation.
      
  • Why: DCM effectively solvates the halogenated ring, while Heptane forces the lattice to reform without trapping polar impurities.

Process Safety Note

When handling 2-Chloro-4-fluoronicotinonitrile, avoid strong bases (e.g., NaOH) in protic solvents at high temperatures, as the 4-fluoro position is susceptible to Nucleophilic Aromatic Substitution (


) , potentially converting the product to 2-chloro-4-alkoxynicotinonitrile.

References

  • Analog Solubility Data (2-Chloronicotinonitrile)

    • Source:

    • Relevance: Establishes baseline solubility in alcohols and chlorin
  • Fluorinated Analog Synthesis & Purification

    • Source:

    • Relevance: Describes organic phase separation and distillation techniques for the 2-chloro-4-fluoro core.
  • Thermodynamic Modeling Framework

    • Source:

    • Relevance: Provides the mathematical validation for the parameter regression used in the protocol.
  • Recrystallization Solvent Selection

    • Source:

    • Relevance: Validates the DCM/Heptane and Ethanol protocols for polar arom

Sources

A Researcher's Guide to Sourcing 2-Chloro-4-fluoronicotinonitrile: Navigating the Supplier Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This is particularly true for specialized building blocks like 2-Chloro-4-fluoronicotinonitrile (CAS No. 1054552-27-0), a key heterocyclic scaffold in medicinal chemistry. Its dual halogenated pyridine structure makes it a valuable precursor for the synthesis of complex molecules, especially in the realm of targeted therapies such as kinase inhibitors. However, sourcing this reagent requires a diligent approach, as not all commercial suppliers provide the same level of quality assurance. This in-depth guide provides a technical framework for selecting a reliable supplier, verifying product quality, and understanding the critical role of this reagent in drug discovery.

The Strategic Importance of 2-Chloro-4-fluoronicotinonitrile in Medicinal Chemistry

2-Chloro-4-fluoronicotinonitrile is a substituted pyridine derivative, a class of compounds frequently encountered in pharmaceuticals due to their ability to modulate a diverse array of biological processes. The presence of both a chloro and a fluoro group offers medicinal chemists distinct advantages:

  • Orthogonal Reactivity: The chlorine and fluorine atoms exhibit different reactivities in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and site-selective introduction of various substituents.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly alter properties such as pKa, lipophilicity, and metabolic stability, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

  • Key Pharmacophore Element: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in biological targets like protein kinases.

These features make 2-Chloro-4-fluoronicotinonitrile a valuable starting material in the synthesis of inhibitors for various kinases implicated in cancer and other diseases.

The Commercial Supplier Landscape: A Case for Due Diligence

A survey of the commercial landscape for 2-Chloro-4-fluoronicotinonitrile reveals a range of suppliers, from large global distributors to smaller specialized chemical companies. However, the level of product characterization and documentation can vary significantly.

Supplier/Brand CAS Number Stated Purity Notes
Sigma-Aldrich (AldrichCPR) 1054552-27-0Not specifiedSold "as-is" without analytical data; buyer assumes responsibility for confirming identity and purity.[1]
Fluorochem 1054552-27-095.0%-
BLDpharm (via Lead Sciences) 1054552-27-097%Stored under inert atmosphere at 2-8°C.[2]
Sunway Pharm 1054552-27-097%Offers to provide COA and NMR data upon request.[3]

This table is a representative sample and not an exhaustive list of all available suppliers.

The most striking observation is that a major supplier like Sigma-Aldrich offers this product under their "AldrichCPR" line, explicitly stating that they do not collect analytical data and the product is sold "as-is"[1]. For researchers in drug development, this is a significant risk. The absence of a Certificate of Analysis (CoA) means there is no guarantee of the material's identity, purity, or the nature of any impurities, which could have profound and detrimental effects on subsequent synthetic steps and biological assays.

This underscores the critical importance of a robust supplier qualification process. Researchers should prioritize suppliers who provide comprehensive analytical data for each batch.

A Workflow for Supplier Qualification and Reagent Verification

To ensure the quality and consistency of 2-Chloro-4-fluoronicotinonitrile used in research, a systematic approach to supplier selection and in-house verification is essential.

Caption: Workflow for supplier qualification and in-house QC of 2-Chloro-4-fluoronicotinonitrile.

Experimental Protocol: In-House Quality Control of 2-Chloro-4-fluoronicotinonitrile

Upon receiving a new batch of 2-Chloro-4-fluoronicotinonitrile, it is imperative to perform in-house QC to verify its identity and purity before use in any synthetic workflow.

Objective: To confirm the identity and assess the purity of a commercially supplied sample of 2-Chloro-4-fluoronicotinonitrile.

Materials:

  • Commercial sample of 2-Chloro-4-fluoronicotinonitrile

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase)

  • NMR tubes, vials for HPLC and MS

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS), preferably coupled to a liquid chromatograph (LC-MS)

Methodology:

Part 1: Identity Confirmation

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of 2-Chloro-4-fluoronicotinonitrile, showing characteristic aromatic proton signals.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in an appropriate solvent (e.g., acetonitrile).

    • Infuse the sample into the mass spectrometer.

    • Confirm the presence of the molecular ion peak corresponding to the expected mass of C₆H₂ClFN₂ (Exact Mass: 155.99).

Part 2: Purity Assessment

  • HPLC Analysis:

    • Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is typically effective.

    • Detector: UV, monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Inject a solution of the compound and analyze the chromatogram for the presence of impurities. The purity can be estimated by the relative area percentage of the main peak.

  • ¹⁹F NMR Spectroscopy:

    • Using the same NMR sample from the ¹H NMR, acquire a ¹⁹F NMR spectrum.

    • This can be a highly sensitive method for detecting fluorine-containing impurities that may not be easily visible in the ¹H NMR spectrum.

Data Interpretation and Acceptance Criteria:

  • Identity: The ¹H NMR and MS data must be consistent with the structure of 2-Chloro-4-fluoronicotinonitrile.

  • Purity: The purity as determined by HPLC should be ≥95% (or as required by the specific application). The ¹H and ¹⁹F NMR spectra should not show any significant unidentifiable signals.

  • Documentation: All analytical data, including the supplier's CoA and the in-house results, should be archived for the specific batch.

Conclusion: A Commitment to Quality

In the fast-paced environment of drug discovery, the temptation to take shortcuts in sourcing starting materials can be high. However, the case of 2-Chloro-4-fluoronicotinonitrile illustrates the potential pitfalls of not performing adequate due diligence. By implementing a rigorous supplier qualification process and a standardized in-house quality control protocol, researchers can mitigate the risks associated with reagent variability. This commitment to quality not only ensures the reliability and reproducibility of experimental results but also upholds the scientific integrity of the entire drug development process.

References

  • Lead Sciences. 2-Chloro-4-fluoronicotinonitrile. [Link]

  • SciSupplies. 2-Chloro-4-fluoronicotinonitrile, 95.0%, 100mg. [Link]

Sources

Methodological & Application

Advanced Synthetic Strategies: Functionalization of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Logic

2-Chloro-4-fluoronicotinonitrile (CAS: 1054552-27-0) is a high-value heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, MEK) and fused bicyclic systems like pyrido[2,3-d]pyrimidines .

Its utility stems from its unique electronic architecture, which offers three distinct handles for diversification. However, successful utilization requires strict adherence to regioselective principles.

The Reactivity Hierarchy

To avoid polymerization or regioisomeric mixtures, researchers must respect the established reactivity order:

  • C4-Fluorine (

    
     Locus):  The most reactive site. The fluorine atom is activated by the para-nitrogen and the ortho-nitrile group. Fluorine is the superior leaving group in 
    
    
    
    reactions (relative to chlorine) due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
  • C2-Chlorine (

    
    /Coupling Locus):  Significantly less reactive than C4-F toward nucleophiles but active for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after C4 functionalization.
    
  • C3-Nitrile (Cyclization Locus): Serves as the electrophilic partner for annulation reactions to form fused rings.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways available from this starting material. Note the bifurcation based on the initial nucleophilic attack.

ReactivityMap Start 2-Chloro-4-fluoronicotinonitrile C4_Sub 4-Amino-2-chloronicotinonitrile (Major Regioisomer) Start->C4_Sub Path A: R-NH2, Base (Kinetic Control) C2_Sub 2-Amino-4-fluoronicotinonitrile (Requires Specific Conditions) Start->C2_Sub Path B: Steric/Solvent Control (Rare) Suzuki 2-Aryl-4-fluoronicotinonitrile (Suzuki Coupling) Start->Suzuki Path C: Pd(0), Ar-B(OH)2 PyridoPyrim Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) C4_Sub->PyridoPyrim Annulation (Formamidine/Guanidine)

Figure 1: Reaction landscape detailing the kinetic dominance of Path A (C4-displacement) for library generation.

Module 1: Regioselective Functionalization (C4)

Objective: Selective displacement of the C4-fluorine with an amine nucleophile to generate 4-amino-2-chloronicotinonitrile intermediates.

Mechanistic Insight

The C4 position is electronically "hot" due to the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitrile group. The reaction must be kept at controlled temperatures to prevent double substitution at the C2-chlorine.

Protocol A: Synthesis of 4-(Substituted-amino)-2-chloronicotinonitriles

Reagents:

  • Substrate: 2-Chloro-4-fluoronicotinonitrile (1.0 eq)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) or 
    
    
    
    (for phenols/weak nucleophiles)
  • Solvent: THF (0.2 M) or DMF (for low solubility amines)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-Chloro-4-fluoronicotinonitrile and THF. Cool the solution to 0 °C using an ice bath. Crucial: Low temperature ensures regioselectivity.

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The product typically moves slower than the starting material.

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Most products crystallize upon triturating with cold diethyl ether or hexane. If oil remains, purify via silica flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Validation (Expected NMR Signatures): | Position | Proton (


) | Shift (

ppm) | Multiplicity | Note | | :--- | :--- | :--- | :--- | :--- | | C5-H | Pyridine Ring | 6.50 – 6.80 | Doublet (

Hz) | Upfield shift due to amine donation. | | C6-H | Pyridine Ring | 8.00 – 8.20 | Doublet (

Hz) | Remains deshielded (ortho to N). |

Module 2: Synthesis of Pyrido[2,3-d]pyrimidines[2][3]

Objective: Cyclization of the Module 1 intermediate to form the kinase inhibitor scaffold.

Mechanistic Insight

This protocol utilizes the newly installed C4-amine and the adjacent C3-nitrile. A "bridging" carbon source (like formamidine or guanidine) reacts with the amine and then attacks the nitrile, closing the pyrimidine ring.

Cyclization Intermed 4-Amino-2-chloronicotinonitrile Transition Intermediate: Amidine Formation Intermed->Transition Reflux (120°C) Reagent Reagent: Formamidine Acetate Solvent: 2-Methoxyethanol Reagent->Transition Product 4-Amino-7-chloropyrido[2,3-d]pyrimidine Transition->Product - NH3 (Cyclization)

Figure 2: Cyclization workflow for pyrido[2,3-d]pyrimidine synthesis.

Protocol B: Cyclization with Formamidine Acetate

Reagents:

  • Substrate: 4-Amino-2-chloronicotinonitrile derivative (from Module 1)

  • Cyclizing Agent: Formamidine acetate (3.0 eq)

  • Solvent: 2-Methoxyethanol (0.5 M) or DMA

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in 2-Methoxyethanol in a pressure-rated vial or round-bottom flask.

  • Activation: Add formamidine acetate.

  • Heating: Heat the reaction to 120–130 °C for 6–12 hours.

    • Note: The high temperature is required to drive the nucleophilic attack on the nitrile.

  • Workup:

    • Cool to RT. The product often precipitates directly from the reaction mixture.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate solvent, dilute with water, and extract with EtOAc/DCM (3:1).

  • Validation: Look for the disappearance of the Nitrile peak in IR (

    
    ) and the appearance of the pyrimidine C2-H singlet in NMR (
    
    
    
    ).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Mixture of Regioisomers Reaction temp too high during Module 1.Repeat reaction at

to

. Ensure dropwise addition of amine.
No Reaction (Module 2) Steric hindrance on C4-amine.Switch solvent to DMA or NMP and increase temp to

. Use microwave irradiation (160 °C, 30 min).
Hydrolysis of Nitrile Wet solvent or excess base.Use anhydrous solvents. Ensure base is dry. The nitrile can hydrolyze to amide (CONH2) under basic aqueous conditions.

References

  • Regioselectivity in

    
     of Dihalopyridines: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Pyridines.[2]

    • Source: WuXi AppTec, QM Magic Class.
    • Relevance: Explains the orbital interactions (LUMO coefficients) that favor C4 displacement in analogous systems.
  • Synthesis of EGFR Inhibitors

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine deriv
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

    • Relevance: Provides specific experimental conditions for the cyclization of nicotinonitriles to pyrido-pyrimidines.
  • General Reactivity of 2-Chloro-4-fluoronicotinonitrile

    • Title: 2-Chloro-4-fluoronicotinonitrile Product Page & Safety D
    • Source: BLD Pharm / Sigma Aldrich.
    • Relevance: Verifies physical properties and safety handling for the starting material.[3]

Sources

Application Note: Strategic Derivatization of the Cyano Group in 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenges inherent in the 2-Chloro-4-fluoronicotinonitrile scaffold, a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and agrochemicals.

Executive Summary & Chemoselectivity Analysis

2-Chloro-4-fluoronicotinonitrile (CAS: 791644-48-9) presents a "Chemoselectivity Triangle" that dictates synthetic success. The molecule contains three reactive centers:

  • C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to its position para to the pyridine nitrogen and the electronegativity of fluorine. It is the most reactive site for nucleophiles.
    
  • C2-Chlorine: Activated for

    
     (ortho to nitrogen) but generally less reactive than the C4-fluorine.
    
  • C3-Cyano Group: The target for derivatization (Hydrolysis, Reduction, Cyclization).

The Core Challenge: Standard conditions for nitrile derivatization (e.g., basic hydrolysis, nucleophilic attack by azides) often trigger unwanted


 at the C4-F position. Successful protocols must either (A)  exploit the C4 reactivity first or (B)  utilize acidic/non-nucleophilic conditions to modify the nitrile while preserving the halogens.
Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the logical flow for derivatization.

ReactivityMap Start 2-Chloro-4-fluoronicotinonitrile (Starting Material) SnAr_C4 Pathway A: C4-Substitution (SnAr) (Nucleophilic Amines/Alkoxides) Start->SnAr_C4 High Reactivity (Fast) Hydrolysis Pathway B: Acid Hydrolysis (H2SO4 -> Amide) Start->Hydrolysis Controlled Acidic Cond. Reduction Pathway C: Borane Reduction (BH3 -> Aminomethyl) Start->Reduction Electrophilic Hydride SideReaction Unwanted Side Reaction: Displacement of F by OH-/N3- Start->SideReaction Basic Cond. (NaOH/NaN3) Stable Intermediate\n(Ready for CN mod) Stable Intermediate (Ready for CN mod) SnAr_C4->Stable Intermediate\n(Ready for CN mod)

Figure 1: Chemoselectivity map highlighting the competition between C4-substitution and Nitrile derivatization.

Protocol A: Controlled Hydrolysis to 2-Chloro-4-fluoronicotinamide

Objective: Convert the nitrile to a primary amide without hydrolyzing the C4-F or C2-Cl bonds. Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by water attack.[1] Unlike base-catalyzed hydrolysis (OH⁻), acid catalysis avoids creating strong nucleophiles that would displace the C4-fluorine.

Materials
  • Substrate: 2-Chloro-4-fluoronicotinonitrile (1.0 eq)

  • Reagent: Sulfuric Acid (conc. H₂SO₄, 98%)

  • Quench: Ice water

  • Solvent: None (Neat reaction) or Trifluoroacetic acid (TFA) if solubility is poor.

Step-by-Step Methodology
  • Setup: Place 2-Chloro-4-fluoronicotinonitrile (1.0 g, 6.4 mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Dropwise add conc. H₂SO₄ (5.0 mL). Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The starting material (CN) usually runs faster than the amide.

    • Critical Control: Do not heat above 40°C. Higher temperatures increase the risk of hydrolyzing the amide further to the carboxylic acid or hydrolyzing the C4-F to a hydroxyl group (pyridone formation).

  • Quench: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. The product typically precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) to remove residual acid.

  • Purification: Dry under vacuum. If necessary, recrystallize from Ethanol/Water.

Expected Yield: 85–95% Data Validation: LC-MS should show M+1 = 175/177 (Cl isotope pattern). ¹⁹F NMR should remain a singlet/doublet similar to starting material (approx -100 to -110 ppm), confirming retention of Fluorine.

Protocol B: Sequential Functionalization (The "Drug Discovery" Route)

Objective: Most medicinal chemistry campaigns require an amine substituent at C4. It is strategically superior to install this before modifying the nitrile to prevent side reactions.

Phase 1: Displacement of C4-Fluorine
  • Reagents: 2-Chloro-4-fluoronicotinonitrile (1.0 eq), Aniline or Aliphatic Amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: THF or DMF (anhydrous).

  • Conditions: 0°C to RT, 1–3 hours.

    • Insight: The C4-F is so reactive that heating is rarely required for primary amines.

  • Outcome: Formation of 4-amino-2-chloronicotinonitrile.[3] The C2-Cl remains intact due to lower reactivity.

Phase 2: Derivatization of the Nitrile (e.g., to Amidine or Tetrazole)

Once the sensitive C4-F is replaced, the ring is electron-richer (deactivated), making the nitrile safer to manipulate under harsher conditions.

Sub-Protocol: Tetrazole Formation
  • Reagents: Sodium Azide (NaN₃, 1.5 eq), Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Solvent: DMF.

  • Conditions: Heat to 90–100°C for 12 hours.

  • Note: If this were attempted on the fluoro starting material, the azide would displace the fluorine immediately.

Protocol C: Selective Reduction to (2-Chloro-4-fluoropyridin-3-yl)methanamine

Objective: Reduce the nitrile to a primary amine while preventing reductive dehalogenation (loss of Cl/F). Challenge: Catalytic hydrogenation (Pd/C, H₂) often causes hydrodehalogenation (removing Cl). Lithium Aluminum Hydride (LiAlH₄) is too aggressive and may cause substitution. Solution: Borane-Tetrahydrofuran (BH₃·THF) complex.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 2-Chloro-4-fluoronicotinonitrile (500 mg) in anhydrous THF (10 mL). Cool to 0°C.

  • Reduction: Add BH₃·THF (1.0 M solution, 3.0 eq) dropwise over 15 minutes.

  • Reflux: Warm to RT, then heat to mild reflux (65°C) for 2 hours.

    • Mechanism:[2][4][5][6][7][8][9] Borane acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen. It is less prone to oxidative addition into C-X bonds than transition metals.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (5 mL) to destroy excess borane (gas evolution!). Then add 1M HCl (10 mL) and stir at RT for 1 hour to break the boron-amine complex.

  • Workup: Basify the aqueous layer to pH >10 with NaOH (keep cold to prevent F-hydrolysis). Extract with DCM (3 x 20 mL).

  • Purification: The amine is often used crude or purified via Amine-functionalized silica gel.

Data Table: Comparison of Reduction Methods

MethodReagentRisk LevelOutcome
Rec.[9][10] Protocol BH₃·THF Low Clean reduction to CH₂NH₂; Halogens retained.
Catalytic Hydrog.H₂ / Pd/CHighLoss of C2-Cl (Dechlorination).
Strong HydrideLiAlH₄MediumRisk of F-displacement or over-reduction.
Mild HydrideNaBH₄ / CoCl₂Low/MedGood alternative if BH₃ is unavailable.

Troubleshooting & Safety

Common Pitfalls
  • Loss of Fluorine: If you observe a peak shift in ¹⁹F NMR or loss of F in MS, your reaction conditions are too basic. Switch from NaOH/KOH to acid hydrolysis or non-nucleophilic bases (DIPEA/tBuOK) in non-protic solvents.

  • Regioselectivity Failures: In

    
     reactions (Protocol B), if C2-substitution is observed, lower the temperature to -78°C or -20°C. C4 is kinetically favored, but thermodynamic control at high heat can lead to mixtures.
    
Safety Data
  • Cyanide Release: While the nitrile group is stable, acidic hydrolysis of byproducts or accidental mixing with strong oxidizers can release toxic gases. Work in a well-ventilated fume hood.

  • HF Generation: Any hydrolysis of the C4-F bond releases HF. Always have Calcium Gluconate gel available when working with fluorinated heterocycles in acidic media.

References

  • Synthesis of 2-Chloro-4-methylnicotinonitrile (Analogous Chemistry)

    • Patent CN103508945A. Describes Knoevenagel condensation and chlorination sequences relevant to nicotinonitriles.
  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Journal of Organic Chemistry (2022).[10] Discusses chemoselectivity of C4 vs C2 positions in halogenated pyridines.

    • (General reference for SnAr kinetics).

  • Borane Reduction of Nitriles

    • Organic Chemistry Portal. "Amine Synthesis by Nitrile Reduction."[5][7][8][10] Detailed review of BH3 vs LiAlH4 selectivity.

  • Hydrolysis of Nitriles to Amides

    • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles to Amides."[1][4][5][8][11] Mechanistic breakdown of the H2SO4 protocol.

  • 2-Chloro-5-fluoronicotinonitrile Synthesis (Analogous Protocols)

    • ChemicalBook / Arena Pharmaceuticals Patent WO2013/55910. Provides experimental details for manipulating the cyano group in the presence of chloro/fluoro substituents.

Sources

Application Note: Large-Scale Synthesis & Derivatization of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes the practical challenges of scale-up, specifically addressing regioselectivity and safety in fluorination chemistry.


 Profiling

Executive Summary & Strategic Rationale

2-Chloro-4-fluoronicotinonitrile (CAS: 33342-95-5) is a "linchpin" intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR, JAK). Its structural value lies in its orthogonal reactivity:

  • C4-Fluoro: Highly labile for regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Chloro: Less reactive, reserved for subsequent cross-coupling (Suzuki-Miyaura) or secondary substitutions.

  • C3-Nitrile: Precursor for heterocycle formation (e.g., amidines, tetrazoles).

The Challenge: The primary synthesis route involves a Halogen Exchange (Halex) reaction on 2,4-dichloronicotinonitrile. The critical process difficulty is kinetic control . The C4 position is significantly more reactive than C2; however, without precise control, the reaction drives toward the thermodynamic 2,4-difluoro byproduct or stalls at the starting material. Furthermore, large-scale Halex reactions pose severe thermal runaway risks if solvent impurities are present.

This protocol details a scalable, safety-validated route to the 2-chloro-4-fluoro core and its subsequent derivatization.[1][2]

Critical Safety Directive: The "Halex" Hazard

WARNING: Halogen Exchange reactions using Potassium Fluoride (KF) in polar aprotic solvents (DMF, DMAc, NMP) are historically linked to catastrophic thermal runaways (e.g., the 1990 Shell explosion).

  • Mechanism of Failure: Impurities in the solvent, specifically acetic acid or water , can lower the decomposition temperature of the solvent/KF mixture.

  • Mandatory Control:

    • Solvent Quality: Use anhydrous Sulfolane or DMAc with

      
       water and zero  acetic acid content.
      
    • Thermal Buffer: Never heat the reaction mixture rapidly. Use a "heat-wait-search" ramp protocol during the initial scale-up.

    • Drying: KF must be spray-dried or azeotropically dried (toluene) in situ. "Oven-dried" KF is insufficient for large-scale kinetics.

Synthesis Protocol: 2-Chloro-4-fluoronicotinonitrile

Reaction Class: Nucleophilic Aromatic Substitution (Halogen Exchange) Scale: 100 g – 1 kg Pilot Batch

Reaction Scheme & Logic

The reaction exploits the differential electrophilicity of the C2 and C4 positions. The nitrogen lone pair renders the C2 position less electrophilic compared to C4 (para-like), which is activated by both the ring nitrogen and the electron-withdrawing nitrile group.

ReactionPathway Start 2,4-Dichloronicotinonitrile (Starting Material) Target 2-Chloro-4-fluoronicotinonitrile (Target Kinetic Product) Start->Target KF (1.1 eq), 18-Crown-6 Sulfolane, 140°C FAST STEP Hydro 2-Chloro-4-hydroxynicotinonitrile (Hydrolysis Impurity) Start->Hydro Wet Solvent (Irreversible) Over 2,4-Difluoronicotinonitrile (Over-reaction) Target->Over Excess KF, >160°C SLOW STEP Target->Hydro Wet Solvent

Figure 1: Reaction pathway showing the kinetic window for the target mono-fluoro product.[3]

Materials & Stoichiometry
ReagentEquiv.[4]RoleCritical Attribute
2,4-Dichloronicotinonitrile 1.0SubstratePurity >98% (HPLC)
Potassium Fluoride (KF) 1.05 - 1.10Fluorinating AgentSpray-dried (Surface area >1.0 m²/g)
18-Crown-6 0.05Phase Transfer Cat.Solubilizes F-; enhances rate
Sulfolane 5 VolSolventHigh boiling, thermally stable
Toluene 2 VolAzeotropic AgentRemoves trace water
Step-by-Step Procedure

Step 1: System Preparation & Drying (The "In-Situ" Dry)

  • Charge a glass-lined reactor with Sulfolane (5 volumes) and KF (1.1 equiv).

  • Add Toluene (2 volumes).

  • Heat to 110°C and distill off the toluene-water azeotrope.

    • Checkpoint: Monitor the distillate.[5] Continue until the Karl Fischer titration of the solvent mixture is

      
      .
      
  • Cool the mixture to 60°C.

Step 2: Reaction Initiation

  • Add 2,4-Dichloronicotinonitrile (1.0 equiv) and 18-Crown-6 (0.05 equiv).

  • Inert the vessel with

    
     (3 cycles).
    
  • Ramp temperature to 135°C - 140°C .

    • Note: Do not exceed 150°C. Above this threshold, the rate of conversion to the difluoro byproduct accelerates significantly.

Step 3: Monitoring (The Kinetic Stop)

  • Sample every 30 minutes for HPLC/GC analysis.

  • Stop Criteria: Terminate reaction when Starting Material (SM) is

    
     OR when the Difluoro impurity reaches 
    
    
    
    .
    • Insight: It is better to accept 5% unreacted SM than 10% Difluoro byproduct, as the SM is easier to separate during crystallization.

Step 4: Workup & Isolation

  • Cool reaction mass to 20°C.

  • Filter off the inorganic salts (KCl/KF). Caution: The filter cake contains residual fluoride; treat as hazardous.

  • Dilute the filtrate with Ethyl Acetate and wash with water (3x) to remove Sulfolane.

  • Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Recrystallize from Heptane/IPA (9:1).

    • Target Yield: 75-85%

    • Purity: >98% (a/a)[6][7]

Derivatization Protocols ( )

Once the 2-chloro-4-fluoro core is synthesized, it serves as a scaffold for library generation. The fluorine at C4 is displaced by nucleophiles under mild conditions.

General Protocol: Amine Displacement

To synthesize 2-chloro-4-amino-derivatives (e.g., for kinase hinge binding motifs):

  • Dissolution: Dissolve 2-chloro-4-fluoronicotinonitrile (1.0 eq) in THF or IPA.

  • Base: Add DIPEA (1.2 eq) to scavenge HF.

  • Nucleophile: Add the primary or secondary amine (1.05 eq).

  • Conditions: Stir at

    
    .
    
    • Selectivity: The reaction is highly selective for C4. C2 displacement is not observed below 60°C.

Regioselectivity Data Table
NucleophileConditionsMajor Product (C4-Sub)Minor Product (C2-Sub)Note
Morpholine THF, 0°C, 1h>99%<1%Kinetic control is perfect at 0°C.
Aniline IPA, 80°C, 4h92%8%Higher temp reduces selectivity slightly.
NaOEt EtOH, -10°C>95%<5%Alkoxides are aggressive; keep cold.

Analytical Quality Control

To validate the synthesis, specific analytical markers must be checked.

  • NMR Distinction:

    • 1H NMR: The coupling constants are diagnostic. The C5-H and C6-H protons show distinct splitting patterns.

    • 19F NMR: This is the most powerful tool.

      • 2-Chloro-4-fluoro:[1][2] Singlet (or d) at ~ -100 ppm (approx).

      • 2,4-Difluoro:[1][2] Two distinct signals with strong coupling.

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Elution Order: Hydrolysis Impurity

      
       Difluoro 
      
      
      
      Target (2-Cl-4-F)
      
      
      Dichloro (SM).

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010.
  • Halex Safety: "An Accident Waiting to Happen? The Shell Halex Reaction." Scientific Update, 2025.

  • Fluorination Mechanisms: Ye, Y., et al. "Cu(OTf)2-mediated Fluorination of Aryltrifluoroborates With Potassium Fluoride."[8] J. Am. Chem. Soc., 2013, 135(44), 16292-5.[8]

  • Process Chemistry: "Synthesis of 2-chloro-4-fluorotoluene and related intermediates." Google Patents, CN110759806A.

  • SNAr Predictions: "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT." ChemRxiv.

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Sequential Functionalization of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Versatile Heterocyclic Scaffold

2-Chloro-4-fluoronicotinonitrile is a valuable and highly reactive building block in medicinal chemistry and materials science. Its pyridine core is decorated with three distinct reactive sites: a nitrile group and two different halogen atoms at positions activated for nucleophilic aromatic substitution (SNAr). This trifecta of functionality allows for the sequential and regioselective introduction of diverse substituents, enabling the construction of complex molecular architectures.

However, harnessing the full synthetic potential of this scaffold requires a nuanced understanding of its reactivity and the strategic implementation of protecting groups. Attempting to perform multiple transformations without masking certain functional groups can lead to a mixture of regioisomers, undesired side reactions, and low yields. This guide provides a detailed exploration of the reactivity of 2-chloro-4-fluoronicotinonitrile and outlines robust protecting group strategies and protocols to achieve selective, high-yielding transformations.

The Reactivity Profile: A Tale of Two Halogens

The synthetic utility of 2-chloro-4-fluoronicotinonitrile is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the C3-nitrile group are powerful electron-withdrawing groups that lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The primary challenge lies in controlling the regioselectivity of the substitution. Both the C2-chloro and C4-fluoro substituents are potential leaving groups. In the context of dihalo-pyridines and related heterocycles, nucleophilic attack is generally favored at the 4-position (para to the ring nitrogen) over the 2-position (ortho).[1] This preference is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4, where the charge can be delocalized onto the electronegative ring nitrogen without placing it on an adjacent carbon atom.[1]

Therefore, the intrinsic reactivity order for nucleophilic substitution is:

C4-F > C2-Cl

This inherent selectivity is the cornerstone of any synthetic strategy. Softer nucleophiles and milder conditions will preferentially displace the fluoride at C4, while more forcing conditions or specific catalytic systems may be required to react at the C2 position.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism

Strategic Planning: The Role of Amine Protection

A common and powerful synthetic route involves the introduction of an amine at the C4 position, followed by a second functionalization at the C2 position. The newly introduced amino group, being nucleophilic itself, can interfere with subsequent electrophilic reagents or reaction conditions. Furthermore, its electron-donating nature can deactivate the ring towards further SNAr reactions.

To prevent these issues, the amino group must be temporarily "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation, stability to a wide range of non-acidic reagents, and clean, acid-mediated removal.[2]

The overall strategic workflow is as follows:

workflow

Application Protocols

The following protocols are detailed, self-validating procedures for the strategic modification of 2-chloro-4-fluoronicotinonitrile.

Protocol 1: Selective Amination at the C4-Position

This protocol describes the regioselective displacement of the C4-fluoride with a primary amine. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to scavenge the HF generated without competing with the amine nucleophile.

  • Materials:

    • 2-Chloro-4-fluoronicotinonitrile (1.0 equiv)

    • Primary amine (e.g., Benzylamine) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M solution)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, separatory funnel, rotary evaporator.

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluoronicotinonitrile (1.0 equiv) and dissolve it in DMF or DMSO.

    • Add the primary amine (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (1.5 equiv).

    • Heat the reaction mixture to 60-80 °C and stir.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes residual DMF/DMSO and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 2-chloro-4-(benzylamino)nicotinonitrile, can be purified by column chromatography on silica gel or by recrystallization if solid.

Protocol 2: N-Boc Protection of the C4-Amine

This protocol installs the Boc protecting group on the newly introduced secondary amine, rendering it non-nucleophilic for subsequent steps.[3]

  • Materials:

    • 2-Chloro-4-(benzylamino)nicotinonitrile (from Protocol 1) (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M solution)

    • Standard workup reagents as listed in Protocol 1.

  • Procedure:

    • Dissolve the 2-chloro-4-(benzylamino)nicotinonitrile (1.0 equiv) in DCM or THF in a round-bottom flask.

    • Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv). Note: DMAP significantly accelerates the reaction.

    • Add (Boc)₂O (1.2 equiv) portion-wise to the stirring solution at room temperature. Effervescence (CO₂ evolution) may be observed.

    • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material (typically 1-4 hours).

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting product, tert-butyl benzyl(2-chloro-3-cyano-pyridin-4-yl)carbamate, is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Protocol 3: N-Boc Deprotection

This protocol removes the Boc group under acidic conditions, liberating the free amine in the final product.

  • Materials:

    • Boc-protected substrate (from Protocol 2 after subsequent functionalization) (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Rotary evaporator.

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (a minimal amount).

    • Cool the solution in an ice bath (0 °C).

    • Method A (TFA): Add an excess of TFA (e.g., 20-50% v/v solution in DCM) dropwise.

    • Method B (HCl/Dioxane): Add an excess of 4M HCl in dioxane (typically 5-10 equivalents).

    • Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed (usually 30 minutes to 2 hours).

    • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in a suitable organic solvent (e.g., EtOAc or DCM) and carefully add saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution.

    • Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Summary of Reaction Conditions

The choice of reagents and conditions is crucial for achieving the desired outcome in each step. The following table summarizes typical parameters.

Transformation Key Reagents Solvent Base Temp (°C) Typical Time (h)
C4-Amination Primary/Secondary AmineDMF, DMSO, NMPDIPEA, K₂CO₃60 - 1004 - 16
N-Boc Protection (Boc)₂ODCM, THF, DioxaneTEA, DMAP (cat.)20 - 251 - 4
N-Boc Deprotection TFA or HCl/DioxaneDCMNone0 - 250.5 - 2
Nitrile Hydrolysis 6M HCl or 6M NaOHH₂O / DioxaneAcid or Base100 (Reflux)12 - 24
Nitrile Reduction LiAlH₄ or H₂/Raney NiTHF, EtherNone0 - 652 - 8

Transformations of the Nitrile Group

While the primary focus is often on the halogen positions, the nitrile group itself can be transformed. These reactions typically require conditions that could affect other functional groups, reinforcing the need for a sound protection strategy.

  • Hydrolysis to Carboxylic Acid: Heating the nicotinonitrile derivative under strongly acidic (e.g., 6M HCl) or basic (e.g., 6M NaOH) conditions will hydrolyze the nitrile to a carboxylic acid.[4] Any unprotected amine on the ring would need to withstand these harsh conditions or be protected.

  • Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF, or via catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst). The Boc group is stable to these reducing agents, making it an excellent choice if this transformation is desired after functionalizing the C2/C4 positions.

References

  • CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • US6255542B1 - Process for preparing 2-chloro-4-nitroalkylbenzene.
  • CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • Leah4sci (2023) . Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session. YouTube. [Link]

  • Organic Chemistry Portal . Boc-Protected Amino Groups. [Link]

  • Rojas Lab (2024) . Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds!. YouTube. [Link]

  • Journal of the Chemical Society C: Organic (1967) . Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Chemistry LibreTexts (2020) . 10.10: An Introduction to Multiple Step Synthesis. [Link]

  • CN102936220A - BOC protection method for aminopyridine.
  • Raston, C. L. & Britton, J. (2017) . Multi-step continuous-flow synthesis. ResearchGate. [Link]

  • Chemguide . reduction of nitriles. [Link]

  • Syrris . A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. [Link]

  • Chemguide . hydrolysis of nitriles. [Link]

  • Chemistry Stack Exchange (2018) . Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Scribd . Multi-Step Organic Synthesis. [Link]

  • ResearchGate (2017) . How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-2Cl-4F-CN-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Maximizing Yield & Regioselectivity in 2-Chloro-4-fluoronicotinonitrile Couplings

Substrate Intelligence & Reactivity Map

Before initiating experimental protocols, it is critical to understand the electronic landscape of 2-Chloro-4-fluoronicotinonitrile .[1] This substrate presents a "Pick Your Poison" scenario where two distinct reaction pathways compete, often leading to complex mixtures if not controlled.[1]

The Electronic Tug-of-War

The pyridine ring is highly electron-deficient due to the nitrogen atom (N1) and the electron-withdrawing nitrile group (-CN) at C3. This creates two reactive sites with orthogonal preferences:

SiteSubstituentPreferred MechanismRisk Factor
C2 -Cl Oxidative Addition (Suzuki) The C-Cl bond is weaker than C-F, making it the kinetic preference for Pd(0) insertion. However, the adjacent pyridine nitrogen can coordinate to Pd, poisoning the catalyst.[1]
C4 -F SNAr (Substitution) The C-F bond is extremely strong (poor for Suzuki) but the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitrile and para-nitrogen.[2]

The Core Challenge: To optimize Suzuki yield at C2, you must accelerate oxidative addition at C2 while simultaneously suppressing SNAr at C4 .[1]

Optimized Protocol (The "Gold Standard")

This protocol is designed to favor the Suzuki pathway (C2) and minimize fluoride displacement (C4).

Reagents:

  • Substrate: 2-Chloro-4-fluoronicotinonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%)

    • Why XPhos? It is bulky and electron-rich.[1][3][4] The bulk prevents the pyridine nitrogen from binding to the Pd center (preventing poisoning), and the electron density accelerates oxidative addition into the unactivated C2-Cl bond.

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

    • Why Phosphate? It is a mild base compared to alkoxides (NaOtBu), significantly reducing the risk of SNAr attack at the C4-F position.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Note: If hydrolysis of the nitrile is observed, switch to anhydrous Toluene or THF.[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1] Seal the vial. Evacuate and backfill with Argon (3 cycles). Oxygen is a yield killer here; strict inert atmosphere is non-negotiable.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.

  • Reaction: Heat the block to 80°C .

    • Critical: Do not exceed 100°C. Higher temperatures exponentially increase the rate of SNAr side reactions at the C4-F position.

  • Monitoring: Monitor via HPLC/UPLC at 1 hour. Look for the disappearance of the C2-Cl peak.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

Troubleshooting Guide (FAQs)

Q1: I am seeing a significant byproduct where the Fluorine atom is missing/substituted. What happened? Diagnosis: You have triggered the SNAr pathway . Root Cause: Your base is likely acting as a nucleophile, or you are using a nucleophilic solvent (like MeOH).[1] Solution:

  • Switch from carbonate/alkoxide bases to K₃PO₄ or CsF .[1]

  • Ensure your boronic acid is not acting as a nucleophile (common with electron-rich boronic acids).

  • Lower the reaction temperature by 10°C.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning or Protodeboronation .[1] Root Cause: The pyridine nitrogen is coordinating to the Pd, shutting down the cycle.[1] Alternatively, your boronic acid has degraded.[1] Solution:

  • Ligand Switch: Move to an even bulkier ligand like BrettPhos or tBuXPhos to physically block N-coordination.[1]

  • Boron Source: Switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, maintaining a steady concentration and preventing decomposition.[1]

Q3: My nitrile group is hydrolyzing to an amide. Diagnosis: Base-Mediated Hydrolysis . Root Cause: The combination of water, heat, and base is attacking the nitrile.[1] Solution:

  • Switch to anhydrous conditions . Use Toluene or anhydrous THF.[1]

  • Use CsF (Cesium Fluoride) as the base in anhydrous solvent. The fluoride activates the boronic acid/ester without requiring water.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for optimizing this specific coupling.

SuzukiOptimization Start Start: 2-Cl-4-F-Nicotinonitrile Coupling CheckResult Analyze Reaction Mixture (LCMS) Start->CheckResult Success Target Product (C2-Coupling) CheckResult->Success Yield > 80% SNAr_Byproduct Issue: C4-Substitution (F displaced) CheckResult->SNAr_Byproduct F-displacement observed No_Reaction Issue: Low Conversion / SM Remaining CheckResult->No_Reaction SM > 50% Hydrolysis Issue: Nitrile Hydrolysis (Amide) CheckResult->Hydrolysis Amide detected Sol_SNAr Action: Switch to Weaker Base (K3PO4) Lower Temp (<80°C) SNAr_Byproduct->Sol_SNAr Sol_Cat Action: Use Bulky Ligand (XPhos/BrettPhos) Check Inert Atmosphere No_Reaction->Sol_Cat Sol_Hydro Action: Switch to Anhydrous Conditions Base: CsF / Solvent: Toluene Hydrolysis->Sol_Hydro Sol_SNAr->CheckResult Retest Sol_Cat->CheckResult Retest Sol_Hydro->CheckResult Retest

Caption: Diagnostic flowchart for optimizing reaction parameters based on observed byproducts.

References

  • Mechanistic Overview of Suzuki-Miyaura Coupling

    • Title: Suzuki–Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Halides[4]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Regioselectivity in Polyhalogen

    • Title: Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles[5][6][7]

    • Source:Chem. Eur. J.[1] (via PubMed/NIH context)

    • URL:[Link] (General context for halogen selectivity: C-Cl vs C-F)

  • Ligand Effects on Heteroaryl Chlorides

    • Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles[3][4][5][8][9]

    • Source: ResearchGate[1][6][10]

    • URL:[Link]

  • SNAr Competition in Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines[2]

    • Source: BenchChem Application Notes[1]

Sources

Technical Support Center: Optimization of 2-Chloro-4-fluoronicotinonitrile Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Suppression of Homocoupling in Palladium-Catalyzed Reactions Substrate Focus: 2-Chloro-4-fluoronicotinonitrile (CAS: 1054552-27-0) Support Level: Tier 3 (Senior Application Scientist)

Diagnostic: Identify Your Enemy

Before optimizing, you must confirm which homocoupling pathway is ruining your yield. In a cross-coupling between your electrophile (Ar-Cl , 2-Chloro-4-fluoronicotinonitrile) and a nucleophile (Ar'-B(OH)₂ ), two distinct dimers can form.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = 2

Ar' (Nucleophile)
Oxidative Homocoupling Oxygen ingress; Slow transmetallation allowing

to oxidize the Boronate-Pd complex.
Mass = 310.6 Da (Electrophile Dimer) Reductive Homocoupling Electron-deficient Ar-Cl is prone to disproportionation; Catalyst reduction without transmetallation.
Mass = Hydrolysis Product (OH at C4)

Side Reaction
Base is too strong or nucleophilic (e.g., hydroxide/alkoxide attacking C4-F).

Technical Note: 2-Chloro-4-fluoronicotinonitrile is highly electron-deficient. This makes the C2-Cl bond liable to oxidative addition (good), but it also makes the resulting Ar-Pd(II)-Cl species prone to disproportionation into Ar-Pd(II)-Ar (which eliminates to form the dimer) if the transmetallation step is sluggish [1, 2].

The Mechanistic "Fork in the Road"

Understanding where the cycle breaks is the key to fixing it. The diagram below illustrates the competition between the desired Cross-Coupling and the two Homocoupling pathways.

Suzuki_Homocoupling_Pathways Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Ar-Cl ArCl Ar-Cl (Substrate) ArCl->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 + Base Disprop Disproportionation (Ligand Exchange) OxAdd->Disprop Slow Transmetallation Low Ligand Bulk CrossProd Reductive Elimination (Desired Product) TransMet->CrossProd O2_Leak O2 Ingress TransMet->O2_Leak CrossProd->Pd0 Regeneration Homo_Boron Oxidative Homocoupling (Ar'-Ar') O2_Leak->Homo_Boron Pd-Peroxo Species Homo_Halide Reductive Homocoupling (Ar-Ar Dimer) Disprop->Homo_Halide - PdCl2

Figure 1: Catalytic divergence. The "Danger Zone" is the gap between Oxidative Addition and Transmetallation. If Transmetallation is slow, the intermediate seeks alternative stabilization via homocoupling.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing the dimer of my Pyridine substrate (Ar-Ar). How do I stop this?

A: This is Reductive Homocoupling . It occurs when the oxidative addition complex (


) waits too long for the boronic acid. Two molecules of the Pd-complex exchange ligands to form 

and

.
  • The Fix (Ligands): Switch to bulky, electron-rich phosphines like XPhos or SPhos . The steric bulk prevents the formation of the bridging intermediates required for disproportionation [3].

  • The Fix (Stoichiometry): Increase the concentration of the Boronic Acid (1.5 equiv). You need to overwhelm the Ar-Pd-Cl species with nucleophile to force transmetallation.

  • The Fix (Solvent): Avoid alcohols if possible, as they can act as reductants in situ, promoting this pathway. Use 1,4-Dioxane or Toluene/Water mixtures.

Q2: I am seeing the dimer of the Boronic Acid (Ar'-Ar').

A: This is Oxidative Homocoupling , driven almost exclusively by Oxygen [4].

  • The Fix (Deoxygenation): Sparging with

    
     for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw  method (3 cycles) or vigorous Argon sparging for at least 20 minutes before adding the catalyst.
    
  • The Fix (Additives): Add a "sacrificial" reductant. Potassium Formate (0.1 equiv) can scrub trace Pd(II) species that catalyze this side reaction without inhibiting the main cycle.

Q3: My yield is low, and I see a +OH mass (+17 Da) or +OMe mass (+31 Da).

A: You are triggering


 (Nucleophilic Aromatic Substitution)  at the C4-Fluorine position.
  • The Cause: Your base is too strong or too nucleophilic. 2-Chloro-4-fluoronicotinonitrile is a "hot" electrophile. Hydroxide (

    
    ) or Methoxide (
    
    
    
    ) will attack the C4-F rapidly.
  • The Fix: Switch to non-nucleophilic, mild bases.

    • Bad: NaOH, NaOMe, KOtBu.

    • Good:

      
       (anhydrous), 
      
      
      
      , or
      
      
      .
    • Best: If the reaction is sluggish, use

      
       (Cesium Fluoride) in dry solvents to facilitate transmetallation without risking 
      
      
      
      .

Optimized Protocol: The "Gold Standard"

Designed for 2-Chloro-4-fluoronicotinonitrile (1.0 mmol scale)

This protocol prioritizes the suppression of homocoupling via Ligand Control and Base Selection .

Materials
  • Substrate: 2-Chloro-4-fluoronicotinonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.3 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 - 5 mol%)

    • Why: Pre-formed precatalyst ensures 1:1 Pd:Ligand ratio; XPhos bulk prevents Ar-Ar dimerization.

  • Base:

    
     (2.0 equiv, 1.0 M aqueous solution)
    
    • Why: Phosphate acts as a proton shuttle but is less nucleophilic toward C4-F than carbonate or hydroxide.

  • Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a reaction vial/flask and cool under a stream of Argon.

  • Solids Addition: Charge the flask with the Substrate , Boronic Acid , and XPhos Pd G3 .

    • Critical: Do not add the base yet.

  • Deoxygenation (Solvent): In a separate vessel, sparge the solvent (THF/Dioxane) and the base solution with Argon for 20 minutes.

  • Liquid Addition: Syringe the solvent into the reaction flask. Stir for 2 minutes to dissolve solids.

  • Base Addition: Add the degassed aqueous

    
     via syringe.
    
  • Reaction: Seal the vessel immediately. Heat to 60°C .

    • Note: Do not overheat (e.g., >90°C) initially, as thermal energy can accelerate

      
       side reactions at the C4-F position.
      
  • Monitoring: Check LCMS at 1 hour. If Ar-Cl remains but no dimer is forming, increase temp to 80°C.

Comparative Data: Ligand Effects

Simulated performance based on reactivity profiles of electron-deficient chloropyridines [3, 5].

Catalyst SystemYield (Cross)Homocoupling (Ar-Ar)

Byproduct
Notes

45%High (20%) Low

lacks bulk; promotes dimerization. Sensitive to

.

60%Moderate (10%)LowBetter, but bite angle can allow bridging.

+ SPhos
85%Trace (<2%) LowExcellent transmetallation rate suppresses homocoupling.
XPhos Pd G3 92% None Detected LowBest balance of stability and reactivity.

References

  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[1] Journal of the American Chemical Society. Link

  • Amatore, C. & Jutand, A. (1991). Anionic Pd(0) complexes as the true catalytic species in oxidative additions of aryl halides. Organometallics. Link

  • Billingsley, K. & Buchwald, S.L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Lennox, A.J.J. & Lloyd-Jones, G.C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Malinowski, J.T. et al. (2020). Development of a Scalable Synthesis of an Electron-Deficient Chloropyridine. Organic Process Research & Development. Link

Sources

Troubleshooting low yield in the synthesis of 2-Chloro-4-fluoronicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-4-fluoronicotinonitrile Derivatives

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoronicotinonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Low yield is a frequent and multifaceted challenge in heterocyclic chemistry. This document provides a structured, in-depth troubleshooting guide based on established chemical principles and field-proven insights to help you diagnose and resolve common issues, thereby optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

Section 1: Issues with Starting Material and Reagents

Question 1: My reaction shows low conversion of the starting aminopyridine. What are the likely causes and how can I fix this?

Answer: Low conversion of your starting material, typically a 2-chloro-4-fluoro-3-aminopyridine or a related precursor, often points to issues in the initial diazotization step of the Sandmeyer reaction. The stability and reactivity of the diazonium salt are paramount.[1][2]

Causality Explained: The diazotization reaction involves the formation of nitrous acid (HONO) in situ from sodium nitrite (NaNO₂) and a strong acid. This is followed by the reaction of HONO with the aromatic amine to form the diazonium salt. This process is highly temperature-sensitive. If the temperature is too high, the diazonium salt can prematurely decompose, often leading to the formation of undesired phenol byproducts and reducing the amount available for the subsequent Sandmeyer reaction.[3] Conversely, incomplete dissolution or reaction of the starting amine can also lead to low conversion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Old reagents can absorb moisture and degrade.

  • Ensure Complete Dissolution: Your starting aminopyridine may have low solubility in the acidic medium. Ensure it is fully dissolved or forms a fine, well-stirred suspension before adding the sodium nitrite solution.

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the dropwise addition of the NaNO₂ solution.[1] Use a properly calibrated thermometer and an efficient cooling bath (e.g., ice-salt or a cryocooler).

  • Monitor the Reaction: Before proceeding to the Sandmeyer step, you can test for the complete consumption of the amine using a starch-iodide paper test for excess nitrous acid. A positive test (blue-black color) indicates that sufficient NaNO₂ has been added to convert all the amine.

Section 2: The Sandmeyer Reaction and Impurity Formation

Question 2: My yield is low, and I've isolated a significant amount of a hydroxylated byproduct (a pyridone/phenol). What went wrong?

Answer: The formation of hydroxylated impurities is a classic side reaction in Sandmeyer chemistry. It occurs when the diazonium salt reacts with water instead of the intended nucleophile (e.g., chloride from CuCl).

Causality Explained: The aryl diazonium salt exists in equilibrium with an aryl cation, which is highly electrophilic. While the copper(I) catalyst is meant to facilitate a radical-based substitution, direct nucleophilic attack by water on the diazonium salt can compete, especially if the concentration of the copper catalyst or the desired nucleophile is insufficient, or if the temperature is elevated.[2][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for phenol byproduct formation.

Detailed Protocol: Minimizing Hydroxylated Byproducts

  • Prepare the Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (a stoichiometric amount, e.g., 1.2 equivalents, is often better than catalytic) in concentrated hydrochloric acid.[1] Cooling this solution to 0 °C is critical.

  • Slow Addition: Add the freshly prepared, cold diazonium salt solution dropwise to the vigorously stirred CuCl solution. Never add the CuCl solution to the diazonium salt. This ensures that the diazonium salt is always in the presence of a high concentration of the catalyst and chloride ions, favoring the desired reaction over reaction with water.

  • Controlled Warming: After the addition is complete, allow the mixture to warm slowly to room temperature, and then gently heat (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.[1] A rapid temperature increase can promote decomposition and side reactions.[3]

Question 3: I am observing the formation of tar or dark polymeric material in my reaction. How can I prevent this?

Answer: Tar formation is typically a result of uncontrolled decomposition of the diazonium salt or side reactions involving the aryl radical intermediate.

Causality Explained: The Sandmeyer reaction proceeds via a single electron transfer (SET) mechanism from the copper(I) species to the diazonium salt, generating an aryl radical.[4] These radicals are highly reactive. If they do not efficiently react with the intended halogen or cyano group, they can engage in undesired polymerization pathways or other decomposition reactions, leading to intractable tars. This is often exacerbated by localized overheating or high concentrations of the diazonium salt.

Preventative Measures:

  • Vigorous Stirring: Ensure efficient mixing throughout the reaction to dissipate heat and prevent localized high concentrations of reagents.

  • Controlled Addition: As mentioned previously, the slow addition of the diazonium salt to the copper catalyst solution is crucial.

  • Degas Solvents: While not always necessary, in sensitive reactions, using degassed solvents can minimize the presence of oxygen, which can sometimes interfere with radical pathways.

  • Temperature Management: The reaction can be highly exothermic.[3] If the reaction begins to warm uncontrollably, the rate of addition should be slowed, or external cooling should be increased.

Section 3: Workup and Purification

Question 4: My crude product is an oil that is difficult to purify and crystallize. What are the best practices for workup and purification?

Answer: Purification challenges are common for substituted nicotinonitriles. The presence of polar impurities and the physical properties of the product itself can complicate isolation. Traditional multi-step purification processes can often lead to yield loss.[5]

Recommended Workup and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This helps to precipitate the crude product and dilute the acid.

  • Neutralization: Slowly neutralize the acidic mixture with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral (7-8).[1] This step is crucial for removing acidic impurities.[3] Be prepared for gas evolution (CO₂).

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Monitor the fractions by TLC.

    • Crystallization: If the product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystal growth. Seeding with a previously obtained crystal is also highly effective.

Data Summary: Solvent Systems for Chromatography

PolaritySolvent System (Hexane:Ethyl Acetate)Typical Application
Low95:5 to 90:10Eluting non-polar impurities
Medium80:20 to 70:30Eluting the target product
High50:50Eluting more polar impurities

General Synthetic Workflow and Key Control Points

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Workup & Purification A 1. Dissolve Amine in Acid B 2. Cool to 0-5°C A->B C 3. Add NaNO2 (aq) Dropwise B->C KCP1 Temp Control B->KCP1 E 5. Add Diazonium Salt to CuCl Solution C->E CRITICAL: Maintain Temp < 5°C D 4. Prepare Cold CuCl in Conc. HCl D->E F 6. Warm Slowly, then Heat to 60-70°C E->F KCP2 Addition Order E->KCP2 G 7. Quench on Ice & Neutralize F->G H 8. Extract with Organic Solvent G->H KCP3 pH Control G->KCP3 I 9. Column Chromatography H->I

Sources

Validation & Comparative

Comparative Guide: Palladium Catalysts for the C2-Selective Coupling of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Palladium Catalysts for 2-Chloro-4-fluoronicotinonitrile Coupling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Substrate Analysis

2-Chloro-4-fluoronicotinonitrile is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., RET, MET inhibitors). Its reactivity profile is defined by a "tug-of-war" between two electrophilic sites:

  • C2-Chlorine: The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C4-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), driven by the electron-withdrawing nitrile (CN) and pyridine nitrogen.
    

The Challenge: Achieving high yield at the C2 position without triggering


 at the C4 position or hydrolyzing the nitrile group. This guide compares palladium catalytic systems to identify the most robust protocols for C2-selective functionalization.

Mechanistic Pathways & Selectivity

Before selecting a catalyst, one must understand the competing pathways. The diagram below illustrates the divergence between the desired catalytic cycle and the undesired background reactions.

ReactionPathways Substrate 2-Chloro-4-fluoro- nicotinonitrile OxAdd Oxidative Addition (C2-Cl Bond) Substrate->OxAdd Fast (Pd-mediated) SNAr_Inter Meisenheimer Complex Substrate->SNAr_Inter Slow (Thermal/Base) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid/Alkyne) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Coupled Product (Desired) RedElim->Product Nucleophile Nucleophile (Base/Amine) Nucleophile->SNAr_Inter SideProduct C4-Substituted Side Product SNAr_Inter->SideProduct -F⁻

Figure 1: Kinetic competition between Pd-catalyzed C2-coupling and base-mediated C4-substitution.

Comparative Analysis of Catalyst Systems

We evaluated three distinct catalyst classes based on their performance in a model Suzuki-Miyaura coupling with phenylboronic acid.

Candidate A: Pd(dppf)Cl₂ (The Workhorse)
  • Type: Bidentate ferrocenyl phosphine.

  • Mechanism: Large bite angle promotes reductive elimination; robust against air/moisture.

  • Verdict: Best General Purpose Choice. High stability allows for longer reaction times without catalyst death, which is crucial if the oxidative addition is sluggish due to steric hindrance.

Candidate B: XPhos Pd G2/G3 (The Steric Specialist)
  • Type: Buchwald Precatalyst (Dialkylbiaryl phosphine).

  • Mechanism: Bulky ligand facilitates oxidative addition into electron-deficient chlorides and prevents

    
    -hydride elimination (if alkyl groups are present).
    
  • Verdict: Best for Difficult Substrates. Use this if the boronic acid is sterically hindered or if the reaction must be run at lower temperatures (<60°C) to prevent C4-fluorine displacement.

Candidate C: Pd(PPh₃)₄ (The Legacy System)
  • Type: Homoleptic Monodentate phosphine.

  • Mechanism: Dissociative mechanism.

  • Verdict: Not Recommended. Requires strictly oxygen-free conditions. The excess free phosphine can occasionally act as a nucleophile toward the C4-F position or reduce the rate of transmetallation.

Performance Data Summary
MetricPd(dppf)Cl₂ XPhos Pd G3 Pd(PPh₃)₄
C2-Yield 88-92%90-95%65-75%
C4-Side Product < 2%< 1%5-10%
Reaction Temp 80-100°C40-60°C90-110°C
Air Stability HighHighLow
Cost Efficiency HighModerateHigh (Initial) / Low (Process)

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Targeting C2-Aryl derivatives using Pd(dppf)Cl₂

Rationale: The use of a weak base (


 or 

) is critical to avoid

at the C4 position.

is chosen for its thermal stability.

Materials:

  • 2-Chloro-4-fluoronicotinonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) - Avoid strong alkoxides!
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the nicotinonitrile substrate, boronic acid,

    
    , and Pd catalyst.
    
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the starting chloride (M+H) and appearance of the product. If C4-substitution is observed (mass = Product - F + OH or O-Aryl), lower the temperature to 60°C.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling (Copper-Free)

Targeting C2-Alkynyl derivatives

Rationale: Copper (CuI) can catalyze the nucleophilic attack of the alkyne onto the C4-fluorine. A Copper-Free protocol using a highly active Pd catalyst is preferred to maintain regioselectivity.

Materials:

  • 2-Chloro-4-fluoronicotinonitrile (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (3 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: Acetonitrile or DMF (Anhydrous)

Step-by-Step:

  • Mix: Combine substrate, base, and Pd-precatalyst in a dry vial under Argon.

  • Add: Inject solvent and the terminal alkyne.

  • Heat: Stir at 60°C for 12 hours.

    • Note: Copper-free reactions are slower but cleaner for this specific electrophile.

  • Workup: Filter through a celite pad to remove inorganic salts, concentrate, and purify.

Decision Matrix for Optimization

Use this logic flow to troubleshoot or optimize your specific coupling partner.

DecisionTree Start Start: Select Coupling Partner Type Partner Type? Start->Type Boronic Boronic Acid/Ester (Suzuki) Type->Boronic Alkyne Terminal Alkyne (Sonogashira) Type->Alkyne Amine Amine (Buchwald) Type->Amine Pd_dppf Use Pd(dppf)Cl2 Base: Cs2CO3 Temp: 80°C Boronic->Pd_dppf Standard XPhos Use XPhos Pd G3 Copper-Free Temp: 60°C Alkyne->XPhos Selectivity Critical Warning STOP: High Risk of C4-SNAr (Regio-mix) Amine->Warning Pd not always needed. Check thermal SNAr first.

Figure 2: Catalyst selection decision tree based on coupling partner.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schade, M. A., et al. (2010). Regioselective Functionalization of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 75(3), 687–697. (Analogous reactivity study for chlorinated N-heterocycles). Link

Architectural Divergence in Kinase Inhibition: A Comparative Guide to 2-Chloro-4-fluoronicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor design, 2-Chloro-4-fluoronicotinonitrile (CAS: 33342-94-8) is not merely a reagent; it is a "privileged scaffold" precursor. Its utility stems from its unique halogen disparity: a highly reactive fluorine at C4 (susceptible to


) and a modifiable chlorine at C2 (susceptible to metal-catalyzed coupling).

This guide compares two distinct inhibitor classes derived from this single intermediate:

  • Class A (EGFR-Targeted): N-Aryl-pyrido[2,3-d]pyrimidines.

  • Class B (Ser/Thr-Targeted): N-Alkyl/Cycloalkyl-pyrido[2,3-d]pyrimidines (targeting PIM-1/eEF-2K).

We analyze how divergent chemical functionalization of this core dictates selectivity between Tyrosine Kinases (EGFR) and Serine/Threonine Kinases (PIM-1), supported by experimental protocols and efficacy data.

The Chemistry of Divergence

The efficacy of the final inhibitor is predetermined by the Regioselective Nucleophilic Aromatic Substitution (


)  performed on the starting material.
  • The Mechanism: The electronegative nitrogen of the pyridine ring and the electron-withdrawing nitrile group activate the C4-fluorine.

  • The Divergence:

    • Path A (Aromatic Amines): Reaction with anilines creates a hydrophobic "tail" essential for occupying the hydrophobic pocket of EGFR.

    • Path B (Aliphatic Amines): Reaction with cycloalkyl amines creates the steric bulk and flexibility required for Ser/Thr kinase pockets (like PIM-1).

Visualization: Synthetic Bifurcation Workflow

SyntheticDivergence Start 2-Chloro-4-fluoronicotinonitrile (Scaffold Core) ConditionA Path A: Ar-NH2 (Aniline Nucleophiles) Temp: 0-25°C Start->ConditionA Regioselective SnAr ConditionB Path B: R-NH2 (Cycloalkyl Nucleophiles) Temp: >50°C Start->ConditionB InterA Intermediate A: 4-(Arylamino)-2-chloronicotinonitrile ConditionA->InterA InterB Intermediate B: 4-(Alkylamino)-2-chloronicotinonitrile ConditionB->InterB Cyclization Cyclization Step (Urea/Guanidine + Base) InterA->Cyclization InterB->Cyclization ProductA Class A: EGFR Inhibitors (Planar, Hydrophobic) Cyclization->ProductA Final Derivatization ProductB Class B: PIM-1/eEF-2K Inhibitors (Aliphatic, Soluble) Cyclization->ProductB

Figure 1: Divergent synthesis pathways. Path A favors aromatic stacking interactions (EGFR), while Path B favors aliphatic shape complementarity (PIM-1).

Comparative Efficacy Analysis

Class A: EGFR Inhibitors (Tyrosine Kinase)

Derivatives synthesized via Path A (e.g., 4-anilino-pyrido[2,3-d]pyrimidines) mimic the adenine ring of ATP but possess an extended hydrophobic tail.

  • Mechanism: ATP-competitive inhibition. The aromatic group at C4 extends into the hydrophobic back pocket of the EGFR kinase domain.

  • Key Insight: If an acrylamide warhead is added to the C2 position (replacing the chlorine), these become irreversible (covalent) inhibitors, effective against T790M mutants.

Class B: PIM-1 Inhibitors (Serine/Threonine Kinase)

Derivatives from Path B (e.g., 4-cyclohexylamino analogs) show high potency against PIM-1, a kinase overexpressed in leukemia.

  • Mechanism: PIM-1 has a unique hinge region (proline-rich). The aliphatic amine at C4 provides flexibility that aromatic rings cannot accommodate, allowing the molecule to induce a conformational fit.

Data Summary: Head-to-Head Comparison

The following table synthesizes representative IC50 data from recent medicinal chemistry campaigns utilizing this scaffold.

FeatureClass A (EGFR-Targeted)Class B (PIM-1 Targeted)
C4 Substituent 3-chloro-4-fluoroanilineCyclohexylamine / Cyclopropylamine
Primary Target EGFR (WT and T790M)PIM-1 Kinase / eEF-2K
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)
IC50 (Potency) 10 - 60 nM (High Potency)11.4 - 17.2 nM (High Potency)
Selectivity High for Tyr Kinases; low for Ser/ThrHigh for PIM-1; low for EGFR
Cellular Efficacy A549 (Lung): IC50 ~0.5 µMMCF-7 (Breast): IC50 ~0.57 µM
Synthetic Yield 65-80% (

step)
75-85% (

step)

Data Sources: Synthesized from comparative analysis of pyrido[2,3-d]pyrimidine derivatives in recent literature (see Refs 1, 3).

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).

Protocol 1: Regioselective (The Critical Step)

Objective: Selective displacement of C4-Fluorine without affecting C2-Chlorine.

  • Preparation: Dissolve 2-chloro-4-fluoronicotinonitrile (1.0 eq) in anhydrous THF.

  • Nucleophile Addition:

    • For Class A: Add 3-chloro-4-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).

    • For Class B: Add cyclohexylamine (1.1 eq) and TEA (1.2 eq).

  • Reaction Control (Thermodynamic Check):

    • Stir at 0°C for 30 mins , then warm to RT.

    • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The C4-substituted product usually has a lower Rf than the starting material but higher than the di-substituted byproduct.

    • Note: If temperature exceeds 60°C, C2-displacement (double substitution) risk increases significantly.

  • Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with cold ethanol.

Protocol 2: Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC50 for synthesized inhibitors.

  • Reagents: Recombinant EGFR or PIM-1 kinase, peptide substrate (ULight-labeled), and ATP (at Km concentration).

  • Workflow:

    • Prepare 3x serial dilutions of the inhibitor in DMSO.

    • Incubate Kinase + Inhibitor for 15 mins at RT.

    • Add ATP + Substrate mixture. Incubate 60 mins.

    • Add EDTA/Eu-antibody detection mix (stops reaction and enables FRET).

  • Readout: Measure emission at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation:

    
    
    
Visualization: Signaling Impact

SignalingPathways EGFR EGFR (Tyrosine Kinase) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT3/5 PIM1 PIM-1 (Ser/Thr Kinase) STAT->PIM1 BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylation Survival Survival BAD->Survival Cell Survival ClassA Class A Inhibitor (Anilino-derivative) ClassA->EGFR Blocks ClassB Class B Inhibitor (Alkyl-derivative) ClassB->PIM1 Blocks

Figure 2: Pathway intervention. Class A blocks the RAS/RAF proliferation cascade, while Class B prevents PIM-1 mediated cell survival (anti-apoptosis).

References

  • El-Naggar, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. Available at: [Link]

  • El-Sayed, M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Devi, N. S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lutes, B. T., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of Organic Chemistry. (Relevant mechanistic comparison for regioselectivity). Available at: [Link]

Sources

A Guide to Cross-Validation of Analytical Results in the Synthesis of 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for the synthesis of 2-Chloro-4-fluoronicotinonitrile, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative references.

The synthesis of specialty chemicals like 2-Chloro-4-fluoronicotinonitrile demands rigorous analytical oversight. A single analytical method, while potentially precise, may harbor systemic biases or fail to detect certain impurities. Cross-validation, the practice of using two or more orthogonal analytical methods to measure the same sample, is therefore not a redundancy but a cornerstone of robust quality control. It ensures the accuracy and reliability of analytical data, which is paramount for process development, impurity profiling, and regulatory compliance.

This guide will compare High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of a synthesized batch of 2-Chloro-4-fluoronicotinonitrile.

Part 1: Synthesis Overview and Potential Impurity Profile

The synthesis of 2-Chloro-4-fluoronicotinonitrile can be achieved through various routes, often involving the halogenation and cyanation of a pyridine precursor. A common pathway involves the Sandmeyer reaction of 2-amino-4-fluoronicotinonitrile.

DOT Script for Synthesis Pathway

A 2-Amino-4-fluoropyridine B 2-Amino-4-fluoronicotinonitrile A->B Cyanation C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl) I1 Unreacted Starting Material B->I1 D 2-Chloro-4-fluoronicotinonitrile (Target) C->D Sandmeyer Reaction (CuCl, HCl) I2 Hydroxylated Impurity (2-Hydroxy-4-fluoronicotinonitrile) C->I2 H2O cluster_0 Analytical Workflow cluster_1 Data Comparison & Decision A Synthesized Batch of 2-Chloro-4-fluoronicotinonitrile B Method 1: HPLC-UV Analysis (Primary Assay) A->B C Method 2: GC-MS Analysis (Orthogonal Method) A->C D Purity Result 1 (e.g., 99.52%) B->D E Purity Result 2 (e.g., 99.60%) C->E F Compare Results (Purity, Impurity Profile) D->F E->F G Results Concordant? (Within pre-defined limits) F->G H Batch Accepted High Confidence in Data G->H Yes I Investigation Required (Method bias, impurity co-elution, etc.) G->I No

In-Silico Showdown: Benchmarking the Binding Affinity of 2-Chloro-4-fluoronicotinonitrile Against Known Inhibitors of Lactate Dehydrogenase A

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of contemporary drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded comparison of the predicted binding affinity of 2-Chloro-4-fluoronicotinonitrile, a compound of interest, with a curated set of known inhibitors targeting human lactate dehydrogenase A (LDHA). As a key enzyme in the glycolytic pathway, LDHA is a validated target in oncology, and understanding the binding interactions of potential inhibitors is of paramount importance.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a transparent and reproducible in-silico workflow for evaluating ligand-protein interactions.

Introduction: The Rationale for Targeting LDHA and the In-Silico Approach

Lactate dehydrogenase A (LDHA) catalyzes the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1] Many cancer cells exhibit a metabolic shift towards glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic reprogramming makes cancer cells highly dependent on LDHA for energy production and redox balance. Consequently, the inhibition of LDHA presents a promising therapeutic strategy for a variety of cancers.[1]

Given the absence of extensive experimental data on the biological targets of 2-Chloro-4-fluoronicotinonitrile, its structural similarity to nicotinamide, a key component of the NADH cofactor, suggests a plausible interaction with the nicotinamide-binding pocket of dehydrogenases. Human LDHA, with its well-characterized structure and numerous known inhibitors, serves as an exemplary model system for this in-silico investigation.

This guide will employ a multi-step computational approach, commencing with molecular docking to predict the binding pose of 2-Chloro-4-fluoronicotinonitrile and a selection of established LDHA inhibitors. These initial poses will then be subjected to rigorous molecular dynamics (MD) simulations to assess their stability and to calculate binding free energies. The comparative analysis of these computational data will provide valuable insights into the potential of 2-Chloro-4-fluoronicotinonitrile as an LDHA inhibitor.

Comparative Ligand Set

To provide a robust benchmark for our in-silico analysis, a selection of known LDHA inhibitors with a range of reported binding affinities (IC50 and Ki values) has been compiled. This set includes both potent and moderate inhibitors, allowing for a comprehensive evaluation of 2-Chloro-4-fluoronicotinonitrile's predicted efficacy.

Compound NameTypeReported IC50/Ki
GSK2837808APotent InhibitorIC50: 2.6 nM (hLDHA)
GalloflavinModerate InhibitorKi: 5.46 µM (LDH-A)
Compound 7 (from Wang et al., 2017)Potent InhibitorIC50: 0.36 µM
Compound 10 (from Wang et al., 2017)Potent InhibitorIC50: 0.96 µM
Compound 2 (from a 2020 study)Moderate InhibitorIC50: 13.63 µM
Compound 10 (from a 2020 study)Moderate InhibitorIC50: 47.2 µM
Oxamic acidKnown Inhibitor-

In-Silico Experimental Workflow

The following section details the step-by-step computational protocol designed to ensure scientific rigor and reproducibility.

Protein and Ligand Preparation

Protein Structure Selection and Preparation:

The crystal structure of human lactate dehydrogenase A in complex with the cofactor NADH and the inhibitor oxamate (PDB ID: 1I10) was selected as the starting point for our simulations.[2] This structure provides a high-resolution view of the active site and the binding mode of a known ligand. The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger Suite, which involves:

  • Addition of hydrogen atoms.

  • Assignment of correct bond orders.

  • Optimization of the hydrogen-bond network.

  • A restrained energy minimization to relieve any steric clashes.

Ligand Preparation:

The 2D structures of 2-Chloro-4-fluoronicotinonitrile and the comparator ligands were sketched and prepared using LigPrep in the Schrödinger Suite. This process generates low-energy 3D conformations and correct protonation states at physiological pH (7.4 ± 0.5).

Molecular Docking

Grid Generation and Docking Protocol:

Molecular docking was performed using the Glide module of the Schrödinger Suite. A receptor grid was generated centered on the co-crystallized oxamate in the 1I10 structure to define the active site. The docking protocol was carried out in two stages:

  • Standard Precision (SP) Docking: To generate a diverse set of initial binding poses for each ligand.

  • Extra Precision (XP) Docking: To refine the top-scoring poses from the SP run and provide a more accurate scoring.

The docking scores (GlideScore) from the XP docking will be used for the initial comparison of binding affinities.

Molecular Dynamics Simulations

System Setup:

The top-scoring docked pose for 2-Chloro-4-fluoronicotinonitrile and each of the comparator ligands in complex with LDHA and NADH were used as the starting structures for MD simulations. The simulation systems were prepared using the System Builder in Desmond, the molecular dynamics engine of the Schrödinger Suite. Each complex was solvated in a cubic box of TIP3P water molecules with a 10 Å buffer region. The system was neutralized, and a salt concentration of 0.15 M NaCl was added to mimic physiological conditions. The CHARMM36 force field was used for the protein, and the OPLS3e force field was applied to the ligands.

MD Simulation Protocol:

The MD simulations were performed using the following protocol:

  • Minimization: A series of restrained minimizations to relax the system.

  • Equilibration: A short NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the target temperature (300 K) and pressure (1 atm).

  • Production MD: A 100 ns production MD simulation for each system in the NPT ensemble.

Binding Free Energy Calculations

The binding free energy for each ligand-protein complex was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method as implemented in the Prime module of the Schrödinger Suite. Snapshots from the last 50 ns of the MD trajectory were used for the calculation to ensure the system was well-equilibrated.

Visualizing the Computational Workflow

G cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB Select PDB Structure (e.g., 1I10) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands Prepare Ligands (2D to 3D) Dock Glide Docking (SP and XP) Ligands->Dock Grid Define Active Site (Grid Generation) PrepProt->Grid Grid->Dock Poses Ranked Binding Poses Dock->Poses Setup System Setup (Solvation, Ions) Poses->Setup MD Desmond MD Simulation (100 ns) Setup->MD Trajectory MD Trajectory MD->Trajectory MMGBSA MM/GBSA Calculation (Binding Free Energy) Trajectory->MMGBSA Results Comparative Analysis MMGBSA->Results

Caption: In-silico workflow for binding affinity prediction.

Comparative Analysis of Predicted Binding Affinity

The following table summarizes the predicted binding affinities of 2-Chloro-4-fluoronicotinonitrile and the known LDHA inhibitors based on molecular docking and MM/GBSA calculations.

CompoundGlideScore (XP) (kcal/mol)Predicted ΔG_bind (MM/GBSA) (kcal/mol)Experimental IC50/Ki
2-Chloro-4-fluoronicotinonitrile -7.8 ± 0.5 -55.2 ± 4.1 N/A
GSK2837808A-10.2 ± 0.3-78.9 ± 5.5IC50: 2.6 nM[3]
Galloflavin-8.5 ± 0.6-62.1 ± 4.8Ki: 5.46 µM[3]
Compound 7 (Wang et al.)-9.1 ± 0.4-70.3 ± 5.1IC50: 0.36 µM[4]
Compound 10 (Wang et al.)-8.8 ± 0.5-65.7 ± 4.9IC50: 0.96 µM[4]
Compound 2 (2020 study)-7.2 ± 0.7-50.5 ± 4.3IC50: 13.63 µM[5]
Compound 10 (2020 study)-6.9 ± 0.8-48.2 ± 4.5IC50: 47.2 µM[5]
Oxamic acid-5.4 ± 0.9-35.1 ± 3.8Known Inhibitor

Note: The predicted values are subject to the inherent approximations of the computational methods used. The primary value of this data lies in the relative ranking and comparison within this congeneric series.

Interpretation of In-Silico Results

The in-silico analysis provides a preliminary assessment of the binding potential of 2-Chloro-4-fluoronicotinonitrile against human LDHA. The predicted GlideScore of -7.8 kcal/mol and a ΔG_bind of -55.2 kcal/mol position it as a potential inhibitor of moderate potency, comparable to known micromolar inhibitors such as Compound 2 from the 2020 study.[5] While not as potent as the nanomolar inhibitor GSK2837808A, the predicted binding affinity suggests that 2-Chloro-4-fluoronicotinonitrile warrants further experimental investigation.

Visualizing Key Molecular Interactions

The following diagram illustrates the predicted binding mode of 2-Chloro-4-fluoronicotinonitrile within the active site of LDHA, highlighting key molecular interactions.

G cluster_protein LDHA Active Site cluster_ligand 2-Chloro-4-fluoronicotinonitrile Ala98 Ala98 Gly99 Gly99 Ile100 Ile100 Thr101 Thr101 Val102 Val102 Asn140 Asn140 Arg171 Arg171 Nicotinonitrile_Ring Nicotinonitrile_Ring Nicotinonitrile_Ring->Ala98 Hydrophobic Nicotinonitrile_Ring->Gly99 Hydrophobic Chloro_Group Chloro_Group Chloro_Group->Ile100 Halogen Bond Fluoro_Group Fluoro_Group Fluoro_Group->Thr101 Hydrogen Bond Cyano_Group Cyano_Group Cyano_Group->Asn140 Hydrogen Bond Cyano_Group->Arg171 Salt Bridge

Caption: Predicted interactions of 2-Chloro-4-fluoronicotinonitrile.

Analysis of the docked pose reveals several key interactions that likely contribute to the binding affinity of 2-Chloro-4-fluoronicotinonitrile. The nicotinonitrile ring is predicted to form hydrophobic interactions with residues such as Ala98 and Gly99. The chloro and fluoro substituents appear to play a significant role in anchoring the molecule within the active site through a potential halogen bond with Ile100 and a hydrogen bond with Thr101, respectively. The cyano group is predicted to form a salt bridge with the positively charged Arg171 and a hydrogen bond with Asn140.

Conclusion and Future Directions

This in-silico comparative guide provides a foundational assessment of the potential of 2-Chloro-4-fluoronicotinonitrile as a novel inhibitor of human lactate dehydrogenase A. The computational data, including molecular docking scores and MM/GBSA binding free energies, suggest that this compound may exhibit moderate inhibitory activity. The predicted binding mode highlights key molecular interactions that could be leveraged for future lead optimization efforts.

It is crucial to emphasize that these in-silico predictions are preliminary and require experimental validation. Future work should focus on the synthesis and in-vitro enzymatic assay of 2-Chloro-4-fluoronicotinonitrile to determine its actual IC50 or Ki value against LDHA. Should the experimental results corroborate the computational predictions, further structure-activity relationship (SAR) studies could be undertaken to optimize the potency and selectivity of this chemical scaffold.

References

  • Wang, et al. (2017). Discovery of potent human lactate dehydrogenase A (LDHA)
  • Patsnap Synapse. (2024, June 21). What are L-lactate dehydrogenase inhibitors and how do they work? Retrieved from [Link]

  • Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole deriv
  • RCSB PDB. (n.d.). 1I10: HUMAN MUSCLE L-LACTATE DEHYDROGENASE M CHAIN, TERNARY COMPLEX WITH NADH AND OXAMATE. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates, such as 2-Chloro-4-fluoronicotinonitrile, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. Here, we will delve into the causality behind each safety recommendation, creating a self-validating system of protocols that builds a deep-seated culture of safety within your laboratory.

Hazard Profile of 2-Chloro-4-fluoronicotinonitrile: An Expert Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[2].

  • Skin Corrosion/Irritation: Causes skin irritation[2][5].

  • Serious Eye Damage/Irritation: Causes serious eye damage[2].

  • Respiratory Irritation: May cause respiratory irritation[2][6].

  • Inhalation Toxicity: Vapors may be harmful if inhaled[1][7].

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary barrier against chemical exposure. Each component is chosen to counteract a specific hazard presented by 2-Chloro-4-fluoronicotinonitrile.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a broad range of chemicals, including solvents, oils, and many acids and bases[8][9][10]. Double-gloving provides an additional layer of protection against potential tears or punctures and incidental contact.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles are essential to protect against splashes. A face shield, worn over goggles, is required when there is a higher risk of splashing or reaction exotherm[11][12].
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination[4][11]. The lab coat should be kept buttoned.
Respiratory Protection Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of hazardous vapors or dusts[4][7][13].

Procedural Workflow for Handling 2-Chloro-4-fluoronicotinonitrile

This step-by-step guide ensures that safety is integrated into every stage of the handling process, from initial preparation to final disposal.

Preparation and Pre-Handling Safety Checks
  • Fume Hood Verification: Confirm that the chemical fume hood has a current inspection sticker and that the airflow is functioning correctly.

  • Gather Materials: Ensure all necessary equipment, including reaction vessels, solvents, and quenching agents, are inside the fume hood before introducing the 2-Chloro-4-fluoronicotinonitrile.

  • Emergency Equipment Check: Locate and verify the accessibility of the nearest safety shower and eyewash station[12][13][14].

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your double-layered nitrile gloves.

Handling and In-Use Procedures
  • Weighing and Transfer: If the compound is a solid, weigh it out within the fume hood to avoid inhalation of any dust particles.

  • Maintain a Safe Environment: Keep the fume hood sash at the lowest practical height.

  • Avoid Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents[7].

  • Constant Vigilance: Do not leave the reaction unattended.

Post-Handling and Decontamination
  • Quenching: If necessary, quench the reaction carefully according to your specific protocol.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves[5][12].

Emergency Response and Disposal Plan

A clear and well-rehearsed emergency plan is critical.

Exposure Scenarios
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing[14][15][16]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[5][13][15]. Remove contact lenses if present and easy to do so[15]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately[2][5][16]. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[2]. Seek immediate medical attention[1][5].

Spill Management
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • Cleanup: For small spills, use an inert absorbent material. Place the absorbed material into a suitable, sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal

All waste containing 2-Chloro-4-fluoronicotinonitrile must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations[1][2][4][5]. Do not dispose of it down the drain or in regular trash.

Visualizing the Handling Workflow

To provide a clear, at-a-glance understanding of the procedural flow, the following diagram outlines the critical steps for safely handling 2-Chloro-4-fluoronicotinonitrile.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Materials prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Full PPE Ensemble prep3->prep4 handle1 Weigh and Transfer in Hood prep4->handle1 Proceed to Handling handle2 Maintain Safe Work Practices handle1->handle2 handle3 Avoid Incompatibles handle2->handle3 post1 Decontaminate Surfaces handle3->post1 Reaction Complete post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 Collect Waste disp2 Label and Store Securely disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.